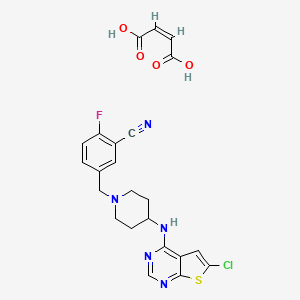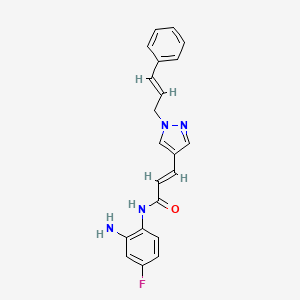
SREBP-IN-DHG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SREBP-IN-DHG is a novel inhibitor of sterol regulatory element-binding protein (SREBP), impairing the SREBP activity by inhibiting glucose transporters and thereby activating AMP-activated protein kinase (AMPK).
Applications De Recherche Scientifique
Metabolic Reprogramming in Cancer Therapy
Targeting metabolic reprogramming has emerged as a promising therapeutic approach for cancer. Sterol regulatory element-binding protein-2 (SREBP-2) regulates genes involved in cholesterol biosynthesis and homeostasis. It activates transcription of mevalonate pathway genes, crucial in various cancers like prostate, breast, lung, and hepatocellular cancer. Drugs targeting SREBP-2 and its regulated enzymes have shown potential in preclinical and clinical cancer research (Xue et al., 2020).
Modulating Energy Metabolism
A study discovered a conjugate of docosahexaenoic acid (DHA), glucosamine, and amino acids as an inhibitor of SREBP, named molecule 1 (DHG). This molecule impairs SREBP activity by inhibiting glucose transporters, thereby activating AMP-activated protein kinase (AMPK), suggesting its role in modulating energy metabolism (Furuta et al., 2019).
Hypolipidemic Mechanisms
Danhe granule (DHG) was found to have a significant hypolipidemic effect. It affects mRNA and protein expressions of SREBP-1c, SREBP-2, and other proteins, impacting lipid metabolism processes like fatty acid biosynthesis and cholesterol uptake. This highlights DHG's potential application in treating hyperlipidemia (Chen et al., 2020).
Inhibition of SREBP in Metabolic Diseases
SREBP inhibition, as demonstrated by a small molecule called betulin, decreases cholesterol and fatty acid biosynthesis. This has shown improvement in conditions like diet-induced obesity, hyperlipidemia, insulin resistance, and atherosclerosis. Inhibition of SREBP offers a therapeutic strategy for metabolic diseases (Tang et al., 2011).
Gene Polymorphism and Metabolic Diseases
The SREBP-1c gene polymorphism has been associated with increased risk of type 2 diabetes mellitus, dyslipidemia, and insulin resistance in the Chinese population. This suggests the potential role of SREBP gene polymorphisms in metabolic diseases (Liu et al., 2008).
Propriétés
Nom du produit |
SREBP-IN-DHG |
|---|---|
Formule moléculaire |
C41H58N2O9 |
Poids moléculaire |
722.92 |
Nom IUPAC |
Ethyl N-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl)-N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)phenylalanylglycinate |
InChI |
InChI=1S/C41H58N2O9/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-35(45)43(37-39(48)38(47)34(31-44)52-41(37)50)33(29-32-26-23-22-24-27-32)40(49)42-30-36(46)51-4-2/h5-6,8-9,11-12,14-15,17-18,20-24,26-27,33-34,37-39,41,44,47-48,50H,3-4,7,10,13,16,19,25,28-31H2,1-2H3,(H,42,49)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34+,37+,38+,39+,41?/m0/s1 |
Clé InChI |
FUASFBGJSXTWQE-XDJBLOQOSA-N |
SMILES |
O=C(OCC)CNC([C@H](CC1=CC=CC=C1)N(C(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]2C(O)O[C@H](CO)[C@@H](O)[C@@H]2O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SREBP-IN-DHG |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide](/img/structure/B1193541.png)
